molecular formula C3H5Cl3N2O4S B1612443 N-(2,2,2-Trichloroethoxysulfonyl)urea CAS No. 882739-31-3

N-(2,2,2-Trichloroethoxysulfonyl)urea

Cat. No. B1612443
M. Wt: 271.5 g/mol
InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N
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Description

“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a chemical compound with a molecular formula of C3H5Cl3N2O4S . It is also known as Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester or Tces-Urea . It appears as a white to beige powder .


Molecular Structure Analysis

The linear formula of “N-(2,2,2-Trichloroethoxysulfonyl)urea” is NH2CONHSO2OCH2CCl3 . Its molecular weight is 271.51 g/mol .


Chemical Reactions Analysis

“N-(2,2,2-Trichloroethoxysulfonyl)urea” is used as a reactant for oxidative C-H amination reactions . It is also a reagent for Rh-catalyzed urea formation and cyclic urea synthesis .


Physical And Chemical Properties Analysis

“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a solid substance with a melting point of 161 - 165 °C .

Scientific Research Applications

C-H Amination Reactions

N-(2,2,2-Trichloroethoxysulfonyl)urea has been shown to facilitate oxidative C-H amination of protected ureas and guanidines, demonstrating high yield for tertiary and benzylic-derived substrates. This process is significant due to the prevalence of heterocyclic imidazolidin-2-ones and 2-aminoimidazolines in natural products and therapeutic molecules, highlighting its potential in synthesizing complex organic compounds (Kim et al., 2006).

Environmental Analysis

Research has also utilized N-(2,2,2-Trichloroethoxysulfonyl)urea derivatives for the analysis of environmental contaminants. For instance, triclocarban, a related compound, has been measured in aquatic environments using advanced analytical techniques, pointing to the relevance of such chemicals in monitoring water quality and pollution (Halden & Paull, 2004).

Urea- and Thiourea-Based Metal Complexes

Further applications include the study of urea and thiourea-based metal complexes, which have shown significant biological, sensor, optical, and corrosion inhibition properties. These compounds' ligating properties enable the formation of complex compounds with transition metals, suggesting a broad range of potential applications from medical to industrial fields (Mohapatra et al., 2019).

Agricultural Enhancements

In agriculture, derivatives of N-(2,2,2-Trichloroethoxysulfonyl)urea have been explored for their ability to enhance agronomic performance and manage reactive nitrogen losses. These studies provide insights into how such compounds can be used to improve the efficiency of nitrogen fertilizers, potentially reducing environmental impacts and enhancing crop yields (Souza et al., 2019).

Novel Synthesis Methods

Research has also focused on novel synthesis methods involving N-(2,2,2-Trichloroethoxysulfonyl)urea or its derivatives. For instance, an efficient protocol for N-chlorination of amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea showcases the adaptability of these compounds in facilitating various chemical transformations under mild conditions (Sathe et al., 2007).

Safety And Hazards

“N-(2,2,2-Trichloroethoxysulfonyl)urea” is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584908
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trichloroethoxysulfonyl)urea

CAS RN

882739-31-3
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 882739-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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